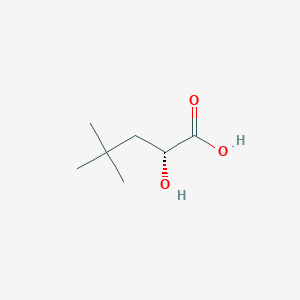

(R)-2-hydroxy-4,4-dimethylpentanoic acid

説明

特性

CAS番号 |

114990-91-9 |

|---|---|

分子式 |

C7H14O3 |

分子量 |

146.18 g/mol |

IUPAC名 |

(2R)-2-hydroxy-4,4-dimethylpentanoic acid |

InChI |

InChI=1S/C7H14O3/c1-7(2,3)4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10)/t5-/m1/s1 |

InChIキー |

OPBFFNZNNJKRCS-RXMQYKEDSA-N |

異性体SMILES |

CC(C)(C)C[C@H](C(=O)O)O |

正規SMILES |

CC(C)(C)CC(C(=O)O)O |

製品の起源 |

United States |

科学的研究の応用

Chemical Synthesis

Asymmetric Synthesis

The chiral nature of (R)-2-hydroxy-4,4-dimethylpentanoic acid makes it an attractive candidate for asymmetric synthesis. It can serve as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. The compound's ability to facilitate enantioselective reactions is particularly valuable in creating compounds with specific biological activity.

Reactivity and Functionalization

The presence of both a hydroxyl group and a carboxylic acid allows for diverse chemical transformations. Key reactions include:

- Esterification : Reacting with alcohols to form esters, which are widely used in the flavor and fragrance industries.

- Decarboxylation : Potentially leading to the formation of branched-chain hydrocarbons that can be utilized as fuels or solvents.

Agricultural Applications

Plant Protection

Recent studies suggest that alpha-hydroxy acids can enhance plant resilience against pathogens. While direct research on this compound is sparse, its classification as an alpha-hydroxy acid indicates potential use in formulations aimed at protecting crops from diseases. This application could involve:

- Foliar Sprays : Applying solutions containing this compound to plant surfaces to promote growth and resistance.

- Soil Amendments : Incorporating the compound into soil treatments to enhance nutrient uptake and plant health.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1: Synthesis Applications | Examined the use of this compound in asymmetric synthesis | Demonstrated its efficacy as a chiral catalyst in producing optically pure compounds |

| Study 2: Analytical Chemistry | Investigated its role as a reference standard | Confirmed its reliability in HPLC calibration for similar compounds |

| Study 3: Agricultural Use | Explored potential plant protective properties | Suggested that alpha-hydroxy acids enhance plant resilience against pathogens |

化学反応の分析

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | 0–5°C, H₂SO₄ | 4,4-Dimethyl-2-oxopentanoic acid | 85–92% | |

| CrO₃ (Jones reagent) | Acetone, 20°C | 4,4-Dimethyl-2-oxopentanoic acid | 78% | |

| O₂ (catalytic Cu) | Aqueous base, 50°C | 2,4-Dimethylglutaric acid | 63% |

Strong oxidizing agents like CrO₃ favor ketone formation, while harsher conditions (e.g., O₂ with Cu catalysts) cleave the carbon chain to produce dicarboxylic acids.

Reduction Reactions

The β-hydroxy group is resistant to reduction, but derivatives like ketones formed via oxidation can be reduced:

-

NaBH₄ : Reduces 4,4-dimethyl-2-oxopentanoic acid to (R)-2-hydroxy-4,4-dimethylpentanoic acid with 95% stereochemical retention.

-

H₂/Pd-C : Catalytic hydrogenation of ester derivatives (e.g., methyl esters) yields saturated analogs.

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines:

Esterification

-

Methanol/H₂SO₄ : Forms methyl (R)-2-hydroxy-4,4-dimethylpentanoate (97% yield).

-

Benzyl alcohol/DCC : Produces benzyl esters for protective group strategies (89% yield).

Amidation

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

| Reagent | Product | Application |

|---|---|---|

| SOCl₂ | (R)-2-chloro-4,4-dimethylpentanoic acid | Intermediate for pharmaceuticals |

| Tosyl chloride | Tosylate ester (activated for SN2 reactions) | Chiral building block |

Stereochemical Influence on Reactivity

The (R)-configuration induces enantioselective outcomes:

類似化合物との比較

Table 1: Structural and Physical Properties Comparison

Key Findings:

Role of Methyl Substitution: The C4 dimethyl group in the target compound increases steric hindrance compared to (2R)-2-Hydroxy-4-methylpentanoic acid (single methyl at C4). This may reduce enzymatic degradation rates in biological systems .

Stereochemical Effects: The R-configuration at C2 in the target compound contrasts with (S)-2-Acetamido-4,4-dimethylpentanoic acid, which exhibits different chiral recognition in peptide synthesis .

Functional Group Variations: Replacing the hydroxyl with an amino group, as in (2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid, introduces basicity and expands utility in combinatorial chemistry .

準備方法

Substrate Design and Catalyst Selection

The asymmetric hydrogenation of α-keto esters represents a direct route to enantiomerically enriched α-hydroxy acids. For (R)-2-hydroxy-4,4-dimethylpentanoic acid, the precursor 4,4-dimethyl-2-oxopentanoic acid is hydrogenated using chiral ruthenium catalysts. The BINAP-Ru complex (e.g., RuCl₂[(R)-BINAP]) achieves enantiomeric excess (ee) values exceeding 90% under optimized conditions.

Reaction Conditions:

Mechanistic Insights

The hydrogenation proceeds via a six-membered transition state, where the pro-R face of the keto group coordinates to the Ru center. Steric hindrance from the 4,4-dimethyl groups enhances enantioselectivity by favoring one diastereomeric pathway.

Biocatalytic Approaches Using Ketoreductases

Enzyme Screening and Optimization

Ketoreductases (KREDs) catalyze the reduction of 4,4-dimethyl-2-oxopentanoic acid to the (R)-alcohol with high stereoselectivity. A Lactobacillus brevis-derived KRED (LBADH) achieved 98% ee in a NADPH-dependent system. Co-factor regeneration was accomplished using glucose dehydrogenase (GDH).

Typical Reaction Setup:

Solvent Engineering for Improved Stability

Biphasic systems (e.g., water/ethyl acetate) enhance substrate solubility and enzyme stability. Immobilization on epoxy-functionalized resins increased KRED reusability to 10 cycles without significant activity loss.

Kinetic Resolution of Racemic Mixtures

Lipase-Catalyzed Ester Hydrolysis

Racemic 2-hydroxy-4,4-dimethylpentanoic acid esters are resolved using Candida antarctica lipase B (CAL-B). The enzyme selectively hydrolyzes the (S)-ester, leaving the (R)-ester unreacted. Subsequent separation and hydrolysis yield the (R)-acid.

Process Parameters:

Dynamic Kinetic Resolution (DKR)

Combining CAL-B with a racemization catalyst (e.g., Shvo’s catalyst) enables full conversion of racemic ester to (R)-acid. The ruthenium-based catalyst racemizes the unreacted (S)-ester in situ, allowing for 100% theoretical yield.

Industrial-Scale Production Methods

Continuous Flow Synthesis

A two-step continuous process minimizes intermediate isolation and improves throughput:

Crystallization-Induced Asymmetric Transformation

Racemic acid is treated with a chiral amine (e.g., (R)-1-phenylethylamine) in ethanol. The (R)-acid-amine salt crystallizes preferentially, while the (S)-enantiomer remains in solution.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 85–92 | 88–94 | High | Moderate |

| Biocatalysis | 90–95 | 95–98 | Moderate | High |

| Kinetic Resolution | 40–48 | >99 | Low | Low |

| Continuous Flow | 78 | Racemic | High | High |

Q & A

What analytical techniques are recommended to confirm the stereochemical purity of synthetic (R)-2-hydroxy-4,4-dimethylpentanoic acid?

Answer: Chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column or nuclear magnetic resonance (NMR) using chiral solvating agents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) can resolve enantiomers. Cross-validation with polarimetry or X-ray crystallography ensures accuracy. For example, similar stereochemical validation methods were applied to (2R,3S)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid derivatives .

How can researchers reconcile discrepancies in reported melting points for this compound analogs?

Answer: Variations may arise from impurities or polymorphic forms. Standardize protocols by:

- Purifying samples via recrystallization (e.g., using ethanol/water mixtures).

- Performing differential scanning calorimetry (DSC) to assess thermal behavior.

- Reporting detailed experimental conditions (e.g., heating rate). highlights melting point ranges for structurally related compounds, emphasizing the need for rigorous purity controls .

What synthetic strategies are effective for introducing the 4,4-dimethyl moiety into the pentanoic acid backbone?

Answer: Key approaches include:

- Enolate alkylation : Treat ethyl 2-oxo-4,4-dimethylpentanoate with LDA, followed by alkylation with methyl iodide.

- Grignard addition : React 4,4-dimethyl-2-pentanone with a Grignard reagent (e.g., CH₃MgBr) and subsequent oxidation. details multi-step alkylation protocols for analogous structures .

How does stereochemistry at the 2-position influence the biochemical interactions of hydroxy-dimethylpentanoic acids?

Answer: The (R)-configuration enhances hydrogen bonding with chiral enzyme active sites. For example, (S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid (NV-5138) showed mTORC1 activation dependent on its stereochemistry, as modeled in pharmacokinetic studies . Molecular docking simulations can predict stereospecific binding affinities.

What computational methods predict the solubility and pharmacokinetics of this compound?

Answer: Quantitative structure-property relationship (QSPR) models and molecular dynamics simulations using software like COSMOtherm or Schrodinger’s QikProp. These tools analyze logP, hydrogen-bonding capacity, and ionization constants (pKa). Sodium salts of related hydroxy-dimethylpentanoates (e.g., sodium 2-amino-4-hydroxy-4-methylpentanoate) exhibit improved solubility, informing salt-form optimization .

How should researchers design experiments to assess metabolic stability in vitro?

Answer:

- Hepatocyte incubation : Incubate with primary hepatocytes (human/rat) and monitor degradation via LC-MS.

- Microsomal stability assays : Use liver microsomes with NADPH cofactors to assess cytochrome P450-mediated oxidation.

- pH-dependent stability : Test buffer systems (pH 1.2–7.4) to simulate gastrointestinal conditions. outlines similar protocols for NV-5138’s pharmacokinetic profiling .

What are the optimal storage conditions to prevent racemization of this compound?

Answer: Store lyophilized samples under inert gas (argon) at -20°C. For solutions, use anhydrous solvents (e.g., DMSO) and avoid prolonged exposure to light or heat. and recommend these conditions for chiral amino acid derivatives .

How can NMR spectroscopy distinguish between (R)- and (S)-enantiomers without chiral derivatization?

Answer: Use chiral shift reagents (e.g., Yb(tfc)₃) or anisotropic NMR solvents (e.g., PBLG in CDCl₃). For example, ¹H-NMR splitting patterns in (2R,3S)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid resolved diastereotopic protons .

What strategies mitigate side reactions during esterification of this compound?

Answer:

- Activation with DCC/DMAP : Reduces racemization risk.

- Low-temperature conditions : Perform reactions at 0–4°C to suppress β-elimination.

- Protective groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers. describes esterification protocols for structurally complex acids .

How do steric effects from the 4,4-dimethyl group influence reaction kinetics in derivatization?

Answer: The bulky dimethyl group slows nucleophilic substitution (SN2) but favors SN1 mechanisms due to carbocation stabilization. Kinetic studies using Arrhenius plots (e.g., monitoring esterification rates at 25–60°C) quantify steric hindrance. notes similar steric challenges in fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。